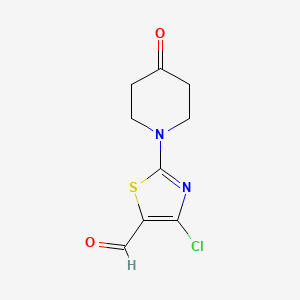

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

CAS No.: 914348-62-2

Cat. No.: VC2802860

Molecular Formula: C9H9ClN2O2S

Molecular Weight: 244.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914348-62-2 |

|---|---|

| Molecular Formula | C9H9ClN2O2S |

| Molecular Weight | 244.7 g/mol |

| IUPAC Name | 4-chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde |

| Standard InChI | InChI=1S/C9H9ClN2O2S/c10-8-7(5-13)15-9(11-8)12-3-1-6(14)2-4-12/h5H,1-4H2 |

| Standard InChI Key | OYKDHYMMKKENHN-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1=O)C2=NC(=C(S2)C=O)Cl |

| Canonical SMILES | C1CN(CCC1=O)C2=NC(=C(S2)C=O)Cl |

Introduction

Chemical Structure and Properties

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde is characterized by its unique molecular structure that combines several key functional groups. The compound is officially identified by CAS number 914348-62-2 and possesses a molecular weight of 244.70 g/mol . Its molecular formula is C9H9ClN2O2S, representing its composition of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms.

The structural components of this compound include a thiazole ring (a five-membered heterocyclic ring containing sulfur and nitrogen), with a chlorine atom at the 4-position, a 4-oxopiperidin-1-yl group attached at the 2-position, and a reactive aldehyde group (-CHO) at the 5-position. The IUPAC name, 4-chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde, explicitly describes these structural features.

The physical and chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 914348-62-2 |

| Molecular Formula | C9H9ClN2O2S |

| Molecular Weight | 244.7 g/mol |

| IUPAC Name | 4-chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde |

| Standard InChI | InChI=1S/C9H9ClN2O2S/c10-8-7(5-13)15-9(11-8)12-3-1-6(14)2-4-12/h5H,1-4H2 |

| Standard InChIKey | OYKDHYMMKKENHN-UHFFFAOYSA-N |

Synthesis Methodologies

The synthesis of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde typically involves a reaction between 4-chlorothiazole-5-carbaldehyde and 4-oxopiperidine under specific conditions. This synthetic route leverages the nucleophilic properties of the piperidine nitrogen to form the desired compound.

Standard Synthetic Procedure

The standard synthesis method involves the following steps:

-

Reaction of 4-chlorothiazole-5-carbaldehyde with 4-oxopiperidine

-

Conducting the reaction under reflux conditions in suitable solvents such as ethanol or acetonitrile

-

Addition of a base catalyst, typically piperidine, to facilitate the reaction

-

Purification and isolation of the final product through appropriate techniques such as recrystallization or column chromatography

The reaction conditions are critical for achieving optimal yield and purity of the target compound. Temperature control, reaction time, and solvent selection significantly influence the efficiency of the synthesis process.

Alternative Synthetic Approaches

While the direct reaction between 4-chlorothiazole-5-carbaldehyde and 4-oxopiperidine is the most common approach, alternative synthetic routes may be utilized depending on the availability of starting materials and specific requirements. These could include palladium-catalyzed coupling reactions or stepwise construction of the thiazole ring with appropriate substituents already in place.

In related synthetic work involving similar heterocyclic compounds, researchers have employed multi-step approaches to build complex structures. For instance, in the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, methods involving refluxing with sodium bisulphite in water/ethanol solvents have been reported .

Biological Activities

The biological activities of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde and related compounds are of significant interest in medicinal chemistry research. The compound's structural features contribute to various potential therapeutic applications.

Antimicrobial Activity

Thiazole derivatives, including 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde, have demonstrated antimicrobial activity through various mechanisms. Research indicates that such compounds may inhibit enzymes involved in bacterial cell wall synthesis, suggesting potential applications in antibacterial drug development. This property is particularly relevant in the context of rising antibiotic resistance, as novel antimicrobial agents with distinct mechanisms of action are urgently needed.

Antiparasitic Activity

The 4-oxopiperidin-1-yl group, a key structural component of our compound of interest, has been incorporated into other molecules with demonstrated antiparasitic activity. In a study of urea derivatives of 2-aryl-benzothiazol-5-amines, compounds containing the 4-oxopiperidin-1-yl moiety showed activity against Trypanosoma brucei, the causative agent of African trypanosomiasis, with EC50 values of 0.667 μM . This suggests potential antiparasitic applications for compounds containing this functional group.

Structure-Activity Relationships

Understanding the relationship between the structure of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde and its biological activity is essential for rational drug design and optimization.

Role of the Thiazole Ring

The thiazole ring serves as a privileged scaffold in medicinal chemistry due to its favorable properties:

-

Stability under physiological conditions

-

Ability to participate in hydrogen bonding interactions

-

Capacity to enhance binding to various biological targets

-

Improved pharmacokinetic properties in drug candidates

Significance of the 4-Oxopiperidin-1-yl Group

The 4-oxopiperidin-1-yl moiety contributes significantly to the biological profile of the compound. In related research, compounds containing this group have shown varying degrees of antiparasitic activity. For instance, when incorporated into urea derivatives, compounds with the 4-oxopiperidin-1-yl group demonstrated moderate activity against T. brucei with an EC50 of 0.667 μM and an EC90 of 0.813 μM . This activity, while notable, was less potent than some other piperidine derivatives in the same series, suggesting that the carbonyl group in the piperidine ring may modulate activity.

Impact of the Chlorine Substituent and Aldehyde Group

The chlorine atom at the 4-position of the thiazole ring and the aldehyde group at the 5-position represent reactive sites that can:

Chemical Reactions and Derivatives

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde can undergo various chemical transformations, primarily through reactions involving the aldehyde group and the chlorine substituent.

Aldehyde Transformations

The aldehyde group at the 5-position is particularly reactive and can participate in numerous chemical reactions:

-

Reduction to primary alcohols using reducing agents such as sodium borohydride

-

Oxidation to carboxylic acids using oxidizing agents

-

Condensation with amines to form imines (Schiff bases)

-

Aldol condensations with ketones or other aldehydes

-

Wittig reactions to form alkenes

-

Formation of oximes and hydrazones

These transformations can generate a library of derivatives with potentially enhanced or modified biological activities.

Modifications of the Chlorine Substituent

Applications in Medicinal Chemistry

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde serves as a valuable intermediate in medicinal chemistry research, with several potential applications in drug discovery and development.

As a Building Block in Drug Design

The compound can function as a versatile building block for the synthesis of more complex molecules with enhanced biological properties. Its reactive functional groups allow for structural modifications and the creation of focused compound libraries for screening purposes.

Research Platform for Novel Therapeutics

The compound provides a valuable research platform for the development of novel therapeutics. By systematically modifying its structure and evaluating the resulting biological activities, medicinal chemists can develop structure-activity relationships that guide the design of optimized drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Current Research Trends and Future Directions

Current Research Interests

Current research involving 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde and related compounds focuses on:

-

Exploring their potential as antimicrobial agents in response to the global challenge of antibiotic resistance

-

Investigating their anticancer properties through mechanistic studies and in vitro screening

-

Developing more efficient synthetic routes to facilitate access to these compounds

-

Creating and testing derivatives with potentially enhanced biological profiles

Future Research Opportunities

Several promising research directions for future investigation include:

-

Detailed structure-activity relationship studies to identify optimal substitution patterns

-

Combination with other pharmacophores to create hybrid molecules with synergistic activities

-

Development of targeted drug delivery systems incorporating the compound or its derivatives

-

Exploration of additional biological activities beyond the currently known properties

-

Computational studies to predict binding modes and optimize interactions with biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume